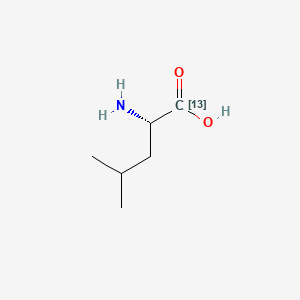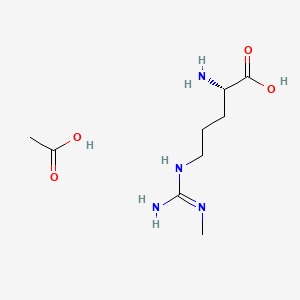
L-NMMA acetate
Overview
Description
Mechanism of Action
Target of Action
L-NMMA acetate, also known as Tilarginine Acetate, primarily targets Nitric Oxide Synthases (NOS) , which are a family of enzymes catalyzing the production of nitric oxide (NO) from L-arginine . It inhibits all isoforms of NOS, including nNOS (neuronal NOS or NOS1), eNOS (endothelial NOS or NOS3), and iNOS (inducible NOS or NOS2) .
Mode of Action
This compound acts by competitively inhibiting the generation of NO from L-arginine . It binds to the active site of NOS enzymes, preventing L-arginine from accessing the site and thus blocking the production of NO .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the L-arginine:NO pathway . By inhibiting NOS, this compound reduces the production of NO, a critical signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of L-arginine can prevent the inhibitory effect of this compound on NO production . Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment.
Biochemical Analysis
Biochemical Properties
L-NMMA acetate plays a significant role in biochemical reactions by inhibiting nitric oxide synthases (NOS), including NOS1, NOS2, and NOS3 . It interacts with these enzymes and inhibits their activity, affecting the production of nitric oxide, a critical molecule involved in various physiological processes .
Cellular Effects
The inhibition of NOS by this compound impacts various types of cells and cellular processes. It influences cell function by modulating nitric oxide production, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in macrophages, this compound inhibits the release of nitrite and nitrate derived from L-arginine .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with NOS enzymes. By inhibiting these enzymes, it reduces the production of nitric oxide, thereby affecting downstream signaling pathways . This can lead to changes in gene expression and impact various cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to increase blood pressure in guinea-pigs and rabbits
Metabolic Pathways
This compound is involved in the L-arginine:nitric oxide pathway. It interacts with NOS enzymes, which are part of this metabolic pathway . The inhibition of these enzymes by this compound can affect the production of nitric oxide and potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tilarginine acetate can be synthesized through the methylation of L-arginine. The process involves the reaction of L-arginine with methyl iodide in the presence of a base, such as sodium hydroxide, to form N(G)-methyl-L-arginine. This intermediate is then reacted with acetic acid to produce tilarginine acetate .
Industrial Production Methods
The industrial production of tilarginine acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tilarginine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N(G)-methyl-L-citrulline.
Reduction: It can be reduced to form L-arginine.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with tilarginine acetate under mild conditions.
Major Products Formed
Oxidation: N(G)-methyl-L-citrulline.
Reduction: L-arginine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a reagent in the synthesis of other compounds.
Biology: It is used to study the role of nitric oxide in biological systems.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
L-NMMA (N(G)-monomethyl-L-arginine): Another non-selective NOS inhibitor.
L-NAME (N(G)-nitro-L-arginine methyl ester): A more selective NOS inhibitor.
Aminoguanidine: An inhibitor of inducible NOS (iNOS).
Uniqueness
Tilarginine acetate is unique due to its non-selective inhibition of all NOS isoforms (NOS1, NOS2, and NOS3). This broad-spectrum inhibition makes it a valuable tool in research for studying the overall effects of NO inhibition in various physiological and pathological conditions .
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPNWIGTWUZCKM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045780 | |
| Record name | Tilarginine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53308-83-1 | |
| Record name | Tilarginine acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilarginine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILARGININE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FL3530AF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



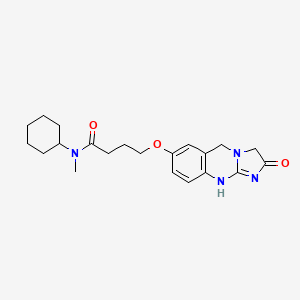

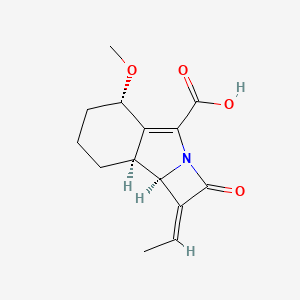
![1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)
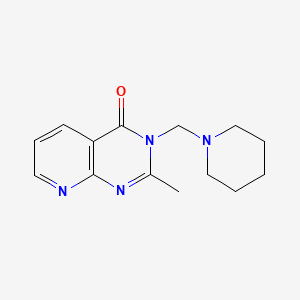
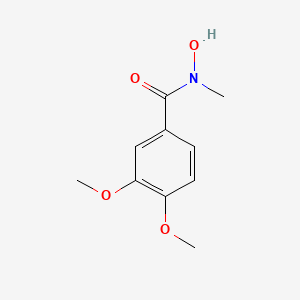
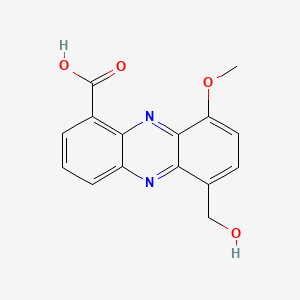
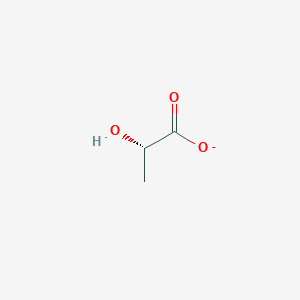
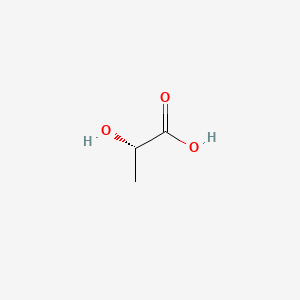
![[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1674917.png)
![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
